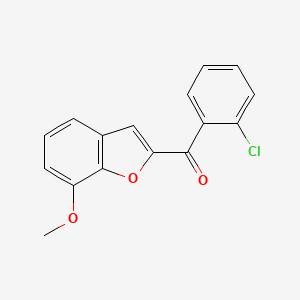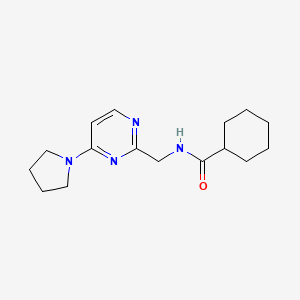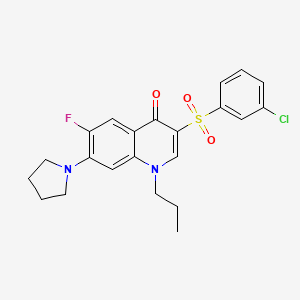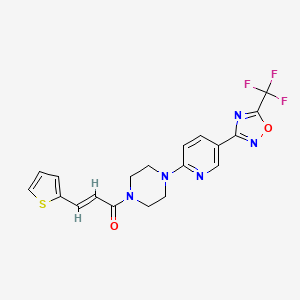![molecular formula C13H17NO3S B2842692 benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate CAS No. 1380510-35-9](/img/structure/B2842692.png)
benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate: is an organic compound characterized by its unique structure, which includes a phenylmethoxycarbonylamino group attached to a propyl chain, and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate typically involves the following steps:
Formation of the Phenylmethoxycarbonylamino Group: This can be achieved by reacting phenylmethoxycarbonyl chloride with an appropriate amine under basic conditions.
Attachment to the Propyl Chain: The resulting phenylmethoxycarbonylamino compound is then reacted with a propyl halide to form the desired intermediate.
Formation of the Ethanethioate Group: Finally, the intermediate is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or disulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug molecules.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethoxycarbonylamino group can interact with active sites of enzymes, potentially inhibiting their activity. The ethanethioate group may also play a role in binding to specific molecular targets, affecting their function.
Comparison with Similar Compounds
- S-[2-(Phenylmethoxycarbonylamino)ethyl] ethanethioate
- S-[2-(Phenylmethoxycarbonylamino)butyl] ethanethioate
- S-[2-(Phenylmethoxycarbonylamino)propyl] propanethioate
Uniqueness: benzyl N-[1-(acetylsulfanyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.
Properties
IUPAC Name |
S-[2-(phenylmethoxycarbonylamino)propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(9-18-11(2)15)14-13(16)17-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYGVVQXPNYDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)



![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
![5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2842622.png)


![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)


![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/new.no-structure.jpg)
